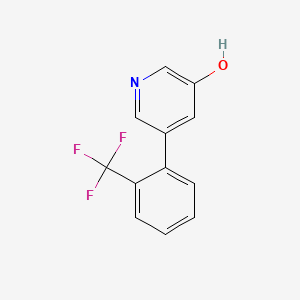
Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene, but with one of the carbon atoms replaced by a nitrogen . The “3-chlorobenzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom at the 3-position .
Molecular Structure Analysis
The exact molecular structure of “this compound” would require more specific information or a detailed analysis using spectroscopic techniques such as NMR or mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich pyrrole ring and the electron-withdrawing carboxylate group. The chlorine atom on the benzyl group might also be a site of reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Modifications and Biopolymer Applications
- Xylan Derivatives : The study by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan, a biopolymer, to produce ethers and esters with specific properties. Although not directly related to Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate, the methodologies for chemical modifications and applications in drug delivery hint at the potential of similar modifications in pyrrole derivatives for targeted applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Antioxidant Properties and Cell Protection
- Chromones and Derivatives : Yadav et al. (2014) review the antioxidant potential of chromones, emphasizing the importance of specific functional groups for radical scavenging activity. This study suggests that pyrrole derivatives, by analogy, may have potential applications in protecting cells from oxidative stress if they possess similar functional groups (Yadav, P., Parshad, B., Manchanda, P., & Sharma, S. K., 2014).
Supramolecular Chemistry and Capsule Formation
- Calixpyrrole Scaffolds : Ballester (2011) discusses the use of calixpyrrole derivatives in forming supramolecular capsules, highlighting the structural and functional versatility of pyrrole-based compounds in creating complex molecular architectures. This could imply potential for this compound in similar applications, given appropriate modifications (Ballester, P., 2011).
Role in Plant Defense Mechanisms
- Proline and Pyrroline-5-Carboxylate Metabolism : Qamar et al. (2015) explore the role of pyrroline-5-carboxylate, a derivative of proline, in plant defense against pathogens. This indicates that pyrrole derivatives may play significant roles in biological processes and stress responses in plants (Qamar, A., Mysore, K., & Senthil-Kumar, M., 2015).
Photodynamic Therapy and Antimicrobial Applications
- Boron-Containing Chlorins and Tetraazaporphyrins : The synthesis and biological properties of boron-containing chlorins, as reviewed by Ratajski et al. (2006), suggest the potential of pyrrole derivatives in photodynamic therapy and as antimicrobial agents. This highlights the possible applications of this compound in medicinal chemistry, given structural similarities and functional group modifications (Ratajski, M., Osterloh, J., & Gabel, D., 2006).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It can be inferred from the general mechanism of suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that benzylic positions can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it could be used to form new carbon–carbon bonds , which could have various effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be influenced by the presence of different halogens . Additionally, the success of Suzuki–Miyaura cross-coupling reactions is known to depend on the use of mild and functional group tolerant reaction conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-17-13(16)12-8-15-7-10(12)5-9-3-2-4-11(14)6-9/h2-4,6-8,15H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIWYZBTMMYGHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1CC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724396 |
Source


|
| Record name | Methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313712-17-2 |
Source


|
| Record name | Methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567323.png)
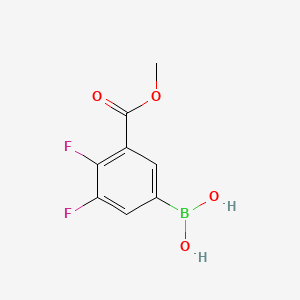
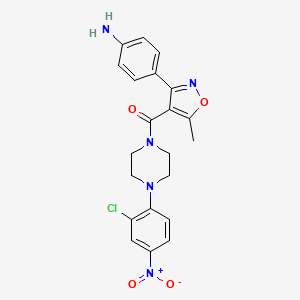





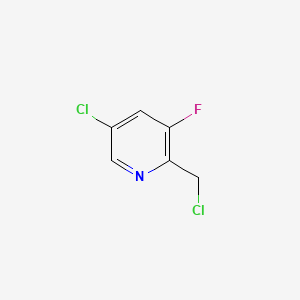
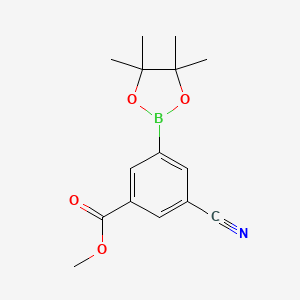
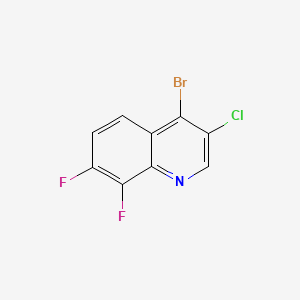
![N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567341.png)
![4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567342.png)
